molecular formula C23H19N3O4S B242063 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242063
M. Wt: 433.5 g/mol
InChI Key: CZUVHBNUYVDGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPM-7, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HPM-7 is a synthetic compound that was first synthesized in 2015 by a team of researchers led by Professor Jieping Zhu from the Ecole Polytechnique Federale de Lausanne in Switzerland. Since then, HPM-7 has been studied extensively for its various properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the activation of certain signaling pathways involved in cancer cell death. 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have antioxidant properties and has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its synthetic accessibility, which allows for the easy preparation of large quantities of the compound for use in laboratory experiments. However, one limitation of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its relatively low solubility in aqueous solutions, which can make it difficult to study its effects in biological systems.

Future Directions

There are several future directions for the study of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including:
1. Further investigation of its anticancer properties and potential use as a chemotherapeutic agent.
2. Exploration of its potential use in the development of functional materials for use in various applications.
3. Study of its potential use in organic electronics and other electronic devices.
4. Investigation of its neuroprotective effects and potential use in the treatment of neurological disorders.
5. Development of new synthetic methods for the preparation of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and related compounds.
In conclusion, 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been studied extensively for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its applications in various fields.

Synthesis Methods

The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with malononitrile to form a benzylidene malononitrile intermediate. This intermediate is then reacted with 5-propyl-1,3,4-thiadiazol-2-amine to form the corresponding imine, which is then cyclized to form the dihydrochromeno[2,3-c]pyrrole-3,9-dione core. The final step involves the methylation of the hydroxy group to form 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. In materials science, 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used as a building block for the synthesis of functional materials such as fluorescent probes and molecular sensors. In organic electronics, 1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied as a potential material for use in organic solar cells and other electronic devices.

properties

Product Name

1-(3-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O4S/c1-3-5-17-24-25-23(31-17)26-19(13-6-4-7-14(27)11-13)18-20(28)15-10-12(2)8-9-16(15)30-21(18)22(26)29/h4,6-11,19,27H,3,5H2,1-2H3

InChI Key

CZUVHBNUYVDGAN-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O

Origin of Product

United States

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